

SGC2085: A Technical Guide to a Potent and Selective CARM1 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	SGC2085
Cat. No.:	B15583776

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a critical epigenetic modifier that catalyzes the mono- and asymmetric dimethylation of arginine residues on both histone and non-histone proteins.^[1] Dysregulation of CARM1 has been implicated in a variety of disease states, including cancer and inflammatory disorders, making it a compelling target for therapeutic intervention.^{[2][3][4]} **SGC2085** is a potent and highly selective small molecule inhibitor of CARM1, discovered through virtual screening.^{[2][5]} This document provides a comprehensive technical overview of **SGC2085**, including its biochemical properties, mechanism of action, selectivity, and detailed experimental protocols for its characterization.

Introduction to CARM1

CARM1 belongs to the Type I family of protein arginine methyltransferases and plays a pivotal role in various cellular processes.^{[6][7]} Its methyltransferase activity is crucial for the regulation of gene transcription, RNA processing, DNA damage repair, and cell cycle control.^{[1][8]} CARM1 functions as a transcriptional coactivator for numerous transcription factors, including nuclear receptors like the estrogen receptor (ER α), p53, NF- κ B, and β -catenin.^{[2][3][9]} Its involvement in pathways such as estrogen-stimulated breast cancer growth, Wnt/ β -catenin signaling in colorectal cancer, and the p53 pathway in multiple myeloma underscores its significance as a therapeutic target.^{[2][3][6]}

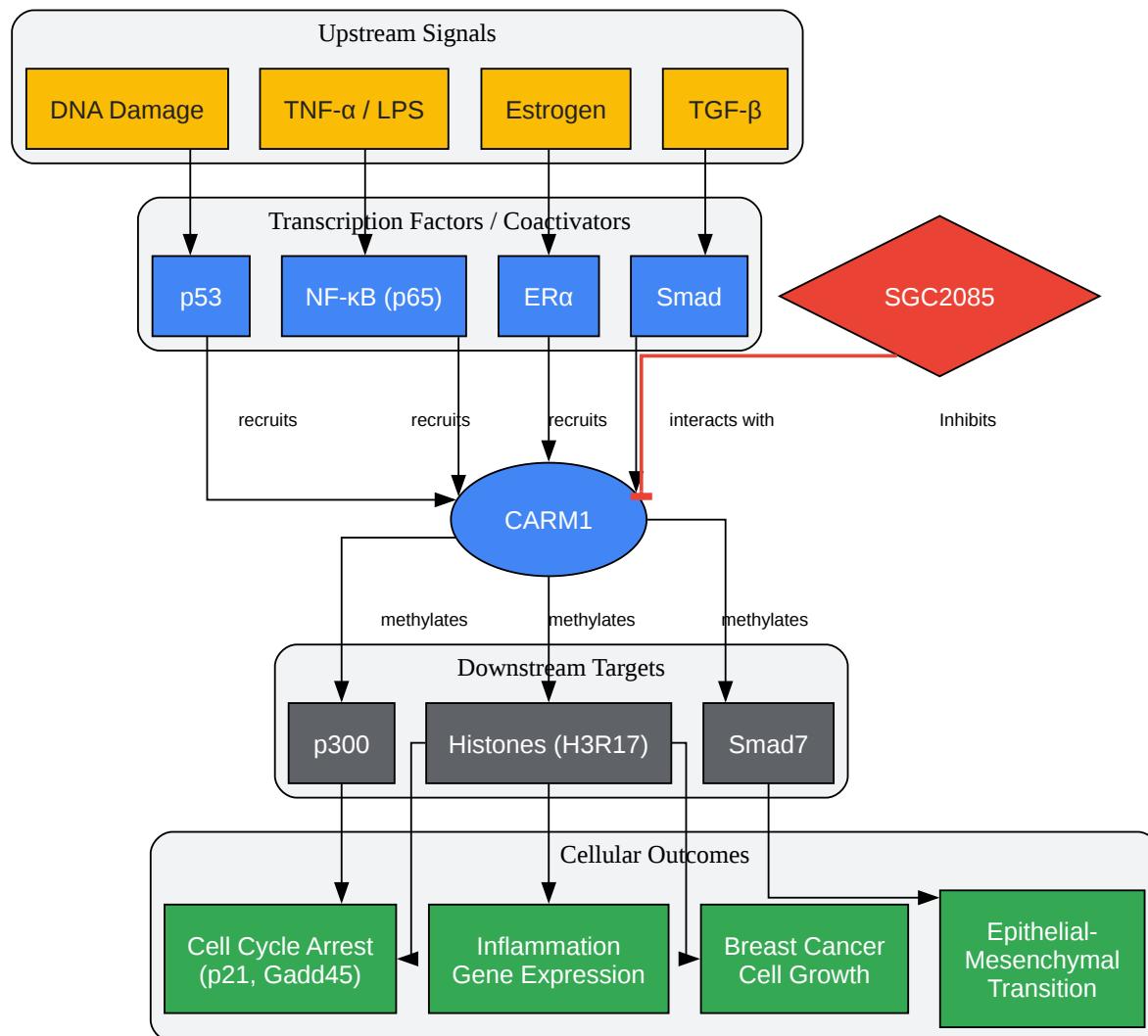
SGC2085: Overview and Properties

SGC2085 was identified as a potent inhibitor of CARM1 with significant selectivity over other protein methyltransferases.[\[10\]](#) Its discovery provides a valuable chemical probe for elucidating the biological functions of CARM1.

Chemical and Physical Properties:

- Chemical Formula: C₁₉H₂₄N₂O₂[\[3\]](#)
- Molecular Weight: 312.41 g/mol (free base)[\[3\]\[11\]](#)
- CAS Numbers: 1821908-48-8 (free base); 1821908-49-9 (HCl salt)[\[2\]\[5\]](#)

Quantitative Data: Biochemical Activity and Selectivity


SGC2085 demonstrates high potency for CARM1 and excellent selectivity against a panel of other protein arginine methyltransferases (PRMTs). The quantitative inhibitory activities are summarized in the table below.

Target	Assay Type	IC50 Value	Selectivity vs. CARM1	Reference(s)
CARM1 (PRMT4)	Biochemical	50 nM	-	[5] [11] [12]
PRMT6	Biochemical	5.2 μM	>100-fold	[5] [11] [12]
PRMT1	Biochemical	>100 μM	>2000-fold	[5]
PRMT3	Biochemical	>100 μM	>2000-fold	[5]
PRMT5	Biochemical	>100 μM	>2000-fold	[5]
PRMT7	Biochemical	>100 μM	>2000-fold	[5]
PRMT8	Biochemical	>50 μM	>1000-fold	[5]

Table 1: Summary of **SGC2085** inhibitory activity and selectivity.

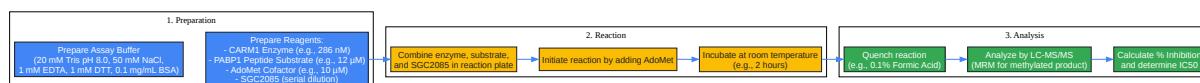
Mechanism of Action and Signaling Pathways

SGC2085 acts as a direct inhibitor of the CARM1 methyltransferase enzyme. By blocking CARM1's catalytic activity, **SGC2085** can modulate multiple downstream signaling pathways implicated in disease. CARM1 is a key node in several critical cellular networks. In the DNA damage response, it methylates coactivators and histones to promote p53-mediated cell cycle arrest.^[8] It also acts as a coactivator for NF-κB, enhancing the transcription of inflammatory genes.^[9] Furthermore, CARM1 activity is crucial for estrogen receptor-driven gene expression in breast cancer and TGF-β/Smad signaling.^{[2][13]}

[Click to download full resolution via product page](#)

Overview of CARM1 signaling pathways and the inhibitory action of **SGC2085**.

Cellular Activity


Despite its high biochemical potency, **SGC2085** has demonstrated a lack of significant activity in cellular assays, such as in HEK293 cells, at concentrations up to 10 μ M.[5][11][12] This has been attributed to poor cell permeability, which limits its utility for in-cell or in-vivo studies.[11] Consequently, **SGC2085** is best utilized as a high-quality in vitro tool compound and a starting point for the development of cell-active CARM1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CARM1 inhibitors. Below are protocols for key in vitro and cellular assays.

Protocol 1: In Vitro CARM1 Enzymatic Inhibition Assay (LC-MS/MS)

This protocol is adapted from established methods for measuring CARM1 activity and inhibition directly by detecting the methylated peptide product.[14][15]

[Click to download full resolution via product page](#)

Workflow for the in vitro enzymatic inhibition assay of **SGC2085** against CARM1.

Methodology:

- Reagent Preparation:

- Prepare an assay buffer consisting of 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.[14][15]
- Prepare stock solutions of recombinant human CARM1 enzyme, a substrate peptide (e.g., PABP1^{456–466}), and the methyl donor S-adenosylmethionine (AdoMet) in assay buffer.[14]
- Perform a serial dilution of **SGC2085** in DMSO, followed by a final dilution in assay buffer.
- Enzymatic Reaction:
 - In a 96-well plate, add 20 µL of a solution containing CARM1 (final concentration ~286 nM) and the PABP1 peptide (final concentration ~12 µM).[14]
 - Add the diluted **SGC2085** or DMSO (vehicle control).
 - Initiate the reaction by adding 20 µL of AdoMet solution (final concentration ~10 µM).[14][15]
 - Incubate the plate at room temperature for 2 hours.[15]
- Quenching and Analysis:
 - Stop the reaction by adding 10 µL of 0.1% formic acid.[15]
 - Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
 - Monitor the formation of the dimethylated PABP1 peptide product using Multiple Reaction Monitoring (MRM).[15]
 - Calculate the percent inhibition for each **SGC2085** concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Methylation Assay in HEK293 Cells

This protocol is used to assess the ability of an inhibitor to engage CARM1 and inhibit its activity within a cellular context.[11][12]

[Click to download full resolution via product page](#)

Workflow for assessing the cellular activity of **SGC2085** in HEK293 cells.

Methodology:

- Cell Culture and Treatment:
 - Culture HEK293 cells in 12-well plates using DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[11][12]
 - Grow cells to approximately 30% confluence.
 - Treat the cells with varying concentrations of **SGC2085** (e.g., up to 10 µM) or DMSO as a vehicle control.[11][12]
 - Incubate the cells for 48 hours.[11][12]
- Cell Lysis:
 - After incubation, remove the media and wash the cells.
 - Lyse the cells in 100 µL of a lysis buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl₂, 0.5% Triton X-100, 12.5 U/mL benzonase) containing a complete protease inhibitor cocktail.[11][12]
 - Incubate at room temperature for 3 minutes, then add SDS to a final concentration of 1%. [11][12]
- Immunoblotting:

- Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane and probe with primary antibodies specific for a known CARM1 substrate (e.g., asymmetrically dimethylated BAF155 at R1064) and an antibody for the total substrate protein as a loading control.[11]
- Incubate with appropriate secondary antibodies and use a chemiluminescence detection system to visualize the protein bands.
- Quantify the band intensities to determine the change in substrate methylation levels upon treatment with **SGC2085**.

Conclusion

SGC2085 is a well-characterized, potent, and selective inhibitor of CARM1 in biochemical assays.[11] Its high selectivity makes it an invaluable tool for in vitro studies aimed at dissecting the enzymatic function of CARM1 and its role in various biological processes. While its utility is limited in cellular contexts due to poor permeability, **SGC2085** represents a foundational chemical scaffold for the development of next-generation, cell-penetrant CARM1 inhibitors with therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. **SGC2085 HCl** - Immunomart [immunomart.com]
- 3. medkoo.com [medkoo.com]
- 4. The CARM1 transcriptome and arginine methylproteome mediate skeletal muscle integrative biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]

- 6. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [SGC2085: A Technical Guide to a Potent and Selective CARM1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15583776#sgc2085-as-a-carm1-inhibitor\]](https://www.benchchem.com/product/b15583776#sgc2085-as-a-carm1-inhibitor)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com